molecular formula C18H13N3O2S2 B11043444 3-Amino-5-phenyl-1-(1,3-thiazol-2-YL)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

3-Amino-5-phenyl-1-(1,3-thiazol-2-YL)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11043444
M. Wt: 367.4 g/mol
InChI Key: UYNRWFOTCVPCOW-UHFFFAOYSA-N
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Description

3-Amino-5-phenyl-1-(1,3-thiazol-2-YL)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a phenyl ring, a thiazole ring, and a thienylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-phenyl-1-(1,3-thiazol-2-YL)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring can be formed through a cyclization reaction.

    Formation of the Pyrrol-2-one Core: The pyrrol-2-one core can be synthesized via a condensation reaction involving an appropriate diketone and an amine.

    Coupling Reactions: The phenyl and thienylcarbonyl groups are introduced through coupling reactions, such as Suzuki or Stille coupling, using corresponding boronic acids or stannanes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and phenyl rings, leading to the formation of sulfoxides or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug development. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activity, depending on its interaction with biological targets.

Industry

In materials science, the compound could be used in the development of novel materials with specific electronic or optical properties. Its structural features may contribute to the design of new polymers or nanomaterials.

Mechanism of Action

The mechanism by which 3-Amino-5-phenyl-1-(1,3-thiazol-2-YL)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole and thienyl groups could play a role in binding to active sites, while the amino group may participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-phenyl-1-(1,3-thiazol-2-YL)-4-(2-furylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a furan ring instead of a thienyl ring.

    3-Amino-5-phenyl-1-(1,3-thiazol-2-YL)-4-(2-pyridylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one: Contains a pyridyl group instead of a thienyl group.

Uniqueness

The presence of the thienylcarbonyl group in 3-Amino-5-phenyl-1-(1,3-thiazol-2-YL)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one distinguishes it from similar compounds. This group can impart unique electronic properties and reactivity, making the compound particularly interesting for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C18H13N3O2S2

Molecular Weight

367.4 g/mol

IUPAC Name

4-amino-2-phenyl-1-(1,3-thiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C18H13N3O2S2/c19-14-13(16(22)12-7-4-9-24-12)15(11-5-2-1-3-6-11)21(17(14)23)18-20-8-10-25-18/h1-10,15H,19H2

InChI Key

UYNRWFOTCVPCOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC=CS3)N)C(=O)C4=CC=CS4

Origin of Product

United States

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